Prostaglandin A2 methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

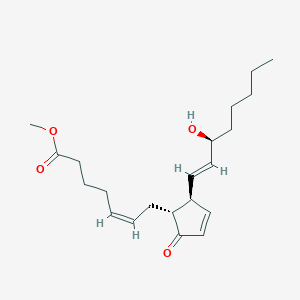

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Prostaglandin A2 and the Prostanoid Family

The prostanoid family comprises a group of physiologically active lipid compounds derived from fatty acids, most notably arachidonic acid. scbt.comemich.edu This family, which includes prostaglandins (B1171923), prostacyclins, and thromboxanes, is synthesized via the cyclooxygenase (COX) pathway and is involved in a vast array of physiological and pathological processes. researchgate.netresearchgate.net Prostanoids are not stored within cells but are instead synthesized and released on demand, acting locally as potent, short-lived signaling molecules that mediate processes such as inflammation, smooth muscle function, platelet aggregation, and vascular tone. scbt.com

Prostaglandin (B15479496) A2 (PGA2) is a specific member of this family, characterized by a cyclopentenone ring structure. nih.gov Unlike many other prostaglandins that are widespread in mammals, PGA2 is found in significant quantities in natural sources like the gorgonian coral Plexaura homomalla. caymanchem.com While it generally shows low potency in many standard biological assays compared to other prostaglandins, PGA2 has demonstrated notable antitumor and antiviral activities in research settings. caymanchem.commedchemexpress.com For instance, it can block the cell cycle progression in certain cell lines and induce apoptosis. caymanchem.com PGA2 is formed from the non-enzymatic dehydration of Prostaglandin E2 (PGE2) and exerts some of its biological effects through the unique reactivity of its cyclopentenone ring. nih.govdokumen.pub

Rationale for Methyl Esterification in Prostanoid Research

Total Synthesis Approaches and Stereoselective Construction of Prostaglandin A2 Epimers

The total synthesis of prostaglandins, including PGA2 methyl ester, has been a significant area of research in organic chemistry. These complex molecules, with their multiple stereocenters, present considerable synthetic challenges.

A notable strategy for the stereoselective construction of both (15R)- and (15S)-Prostaglandin A2 epimers was achieved in 11 steps. researchgate.netunivie.ac.at This synthesis commenced from the commercially available 2,5-dimethoxy-tetrahydrofuran. Key reactions in this sequence included an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, a Wittig reaction, and an oxidation-decarboxylation sequence. researchgate.netunivie.ac.at This approach provides a pathway to both naturally occurring epimers, which is significant because their biological activities can differ. For instance, the (15R)-epimer of PGA2 has been shown to significantly reduce GABA-induced currents through GABAA receptors, whereas the (15S)-epimer had no such effect. researchgate.netunivie.ac.at

The Corey lactone is a key intermediate in many prostaglandin syntheses. diva-portal.orgoup.com This versatile building block, containing several of the required stereocenters, allows for the efficient construction of the prostaglandin framework. diva-portal.org Various methods have been developed for the synthesis of the Corey lactone and its derivatives, including asymmetric [3+2] cycloaddition reactions mediated by organocatalysts. oup.com

Another approach involves the use of norbornanone derivatives. For example, the total synthesis of prostaglandin D2 methyl ester was achieved from a readily available norbornanone. researchgate.net This synthesis involved a peracid oxidation to form a lactone, followed by a series of transformations to introduce the side chains and establish the correct stereochemistry. researchgate.net

The following table summarizes some key total synthesis approaches:

| Starting Material | Key Reactions | Target Molecule | Reference |

| 2,5-dimethoxy-tetrahydrofuran | Organocatalytic domino-aldol, Mizoroki-Heck, Wittig, oxidation-decarboxylation | (15R)- and (15S)-Prostaglandin A2 | researchgate.netunivie.ac.at |

| Norbornadiene | Conversion to a bicyclo[2.2.1]heptane intermediate | 12-methylprostaglandin A2 | acs.org |

| Norbornanone | Peracid oxidation, functional group manipulation | Prostaglandin D2 methyl ester | researchgate.net |

| Succinaldehyde | L-proline catalyzed dimerization to a key enal intermediate | Prostaglandin F2α | wiley.com |

Semisynthetic Routes from Natural Precursors and Related Prostanoids (e.g., from Plexaura homomalla)

Semisynthesis, starting from naturally abundant precursors, offers an alternative and often more direct route to this compound and its analogs. The gorgonian coral Plexaura homomalla is a rich natural source of prostaglandins, particularly the 15R-epimer of PGA2 and its methyl ester. univie.ac.atnih.govresearchgate.net

Researchers have isolated Prostaglandin A2-AcMe (the acetate (B1210297) methyl ester) and Prostaglandin A2 from Plexaura homomalla and subsequently used these natural products to create semisynthetic derivatives. nih.gov A reduction protocol has been employed to generate new compounds from these isolates. nih.gov The isolation of both (15S)-PGA2 and its methyl ester, along with the corresponding 15-acetate derivatives, has also been reported from this coral. acs.org

The biosynthesis of prostaglandins in Plexaura homomalla is thought to proceed through a cyclooxygenase (COX) pathway, similar to mammals, leading to prostaglandin endoperoxides. researchgate.net It is hypothesized that PGE2 is a major initial product, which is then enzymatically converted to its methyl ester and acetylated. researchgate.net The 11-O-acetyl derivative of PGE2 methyl ester is prone to eliminating acetic acid, which results in the formation of PGA2 methyl ester. researchgate.net

Lipase-catalyzed reactions are another potential route for the semisynthesis of prostaglandin derivatives. taltech.ee For example, the esterification-inversion procedure is a method used in the synthesis of prostaglandin stereoisomers. taltech.ee

The table below highlights some key aspects of semisynthetic routes:

| Natural Source/Precursor | Key Transformations | Target/Derived Compounds | Reference |

| Plexaura homomalla | Isolation, reduction protocol | Semisynthetic PGA2 derivatives | nih.gov |

| Prostaglandin A2-AcMe (from P. homomalla) | Chemical modification | Prostaglandin derivatives | nih.govresearchgate.net |

| 15-O-acetylthis compound | Chemical conversion | Prostaglandins E2 and F2α | acs.org |

Chemical Transformations and Analog Design for Structure-Activity Relationship Studies

The chemical modification of this compound and the design of its analogs are crucial for conducting structure-activity relationship (SAR) studies. These studies help to identify the structural features responsible for the biological activity of the molecule and to develop new compounds with improved potency, selectivity, and metabolic stability. acs.org

One strategy to enhance metabolic stability is the introduction of a methyl group at various positions. For example, the synthesis of 12-methylprostaglandin A2 was undertaken to block a potential metabolic deactivation pathway. acs.org Similarly, 16,16-dimethyl this compound has been synthesized and shown to have biological activity. lipidbank.jp

Photochemical cycloaddition reactions have been used to create novel bicyclic prostaglandin analogs. researchgate.net The light-induced addition of ethylene (B1197577) to this compound yields both α- and β-cycloadducts. researchgate.net Similarly, the photochemical addition of allene (B1206475) to PGA2 derivatives produces a mixture of photoadducts, demonstrating the versatility of this approach for generating structural diversity. researchgate.net

The synthesis of analogs with modified side chains or functional groups is also a common strategy. For instance, the synthesis of 15-deoxy-Δ12,14-prostaglandin J2 methyl ester, a related cyclopentenone prostaglandin, has been achieved. researchgate.net

The following table provides examples of chemical transformations and analog design for SAR studies:

| Modification Strategy | Example Analog | Purpose of Modification | Reference |

| Alkylation | 12-methylprostaglandin A2 | Enhance metabolic stability | acs.org |

| Alkylation | 16,16-dimethyl this compound | Investigate biological activity | lipidbank.jp |

| Photochemical Cycloaddition | Bicyclic analogs from ethylene addition | Generate novel scaffolds | researchgate.net |

| Photochemical Cycloaddition | Allenic photoadducts | Create structural diversity | researchgate.net |

| Functional Group Modification | 15-deoxy-Δ12,14-prostaglandin J2 methyl ester | Explore activity of related structures | researchgate.net |

Mechanistic Investigations of Prostaglandin A2 Methyl Ester S Biological Activities

Cellular and Subcellular Interactions

The entry of Prostaglandin (B15479496) A2 methyl ester into the cell and its subsequent localization are critical first steps in its mechanism of action. These processes are governed by its physicochemical properties and its interactions with the cell's transport machinery and membrane structures.

Cellular Uptake and Intracellular LocalizationWhile prostaglandins (B1171923) generally have low intrinsic permeability across the plasma membrane, they can be actively transported into cells by specific carrier proteins.annualreviews.orgThe prostaglandin transporter (PGT) is a key protein that facilitates the uptake of various prostaglandins.annualreviews.orgfrontiersin.orgHowever, the increased lipophilicity of Prostaglandin A2 methyl ester, due to the masking of the polar carboxylic acid group, may allow for enhanced diffusion across the cell membrane compared to the free acid form.bocsci.comresearchgate.net

Studies on related cyclopentenone prostaglandins, such as PGA1 methyl ester, show that these compounds are transported into cultured cells where they can accumulate in the nucleus. acs.org This nuclear localization is often linked to their ability to form covalent bonds with nuclear proteins, suggesting a potential site of action for PGA2 methyl ester as well. acs.orgresearchgate.net The cellular uptake is a reversible process, and the intracellular concentration is managed, in part, by efflux mechanisms like the ATP-dependent glutathione (B108866) S-conjugate export pump, which can remove prostaglandin-thiol adducts. acs.orgresearchgate.net

Membrane Interactions and Translocation MechanismsThe translocation of prostaglandins across the cell membrane is a crucial step for their intracellular metabolism and action.annualreviews.orgfrontiersin.orgFor polar prostaglandins like PGE2, this process is heavily reliant on carrier-mediated transport.annualreviews.orgProstaglandins must cross the membrane upon release from their cell of origin and again upon uptake into a target cell before they can be metabolized.annualreviews.org

The esterification to form this compound alters its interaction with the lipid bilayer of the cell membrane. As a more lipophilic analogue of PGA2, it may partition more readily into the membrane. While specific transporter interactions for PGA2 methyl ester are not fully elucidated, its translocation may occur through a combination of passive diffusion, facilitated by its increased lipid solubility, and potentially through interactions with membrane proteins that may not be the classical prostaglandin transporters. frontiersin.orgmdpi.com The initial interaction with the cell surface, potentially with glycosaminoglycans, can also facilitate entry, as seen with other molecules. mdpi.com

Molecular Mechanisms of Action

Once inside the cell, this compound exerts its effects through direct molecular interactions, modulating the function of key proteins and signaling pathways, often in a manner that does not require binding to traditional cell surface receptors.

Covalent Interactions with Cellular Thiols and Target Molecules (e.g., Michael Receptors, Ubiquitin Isopeptidases)A defining feature of cyclopentenone prostaglandins, including PGA2 methyl ester, is the α,β-unsaturated ketone within the cyclopentenone ring.semanticscholar.orgThis structure confers strong electrophilicity, allowing the molecule to act as a Michael acceptor.semanticscholar.orgfrontiersin.orgnih.govIt can readily undergo a conjugate addition reaction, known as Michael addition, with cellular nucleophiles.researchgate.netmasterorganicchemistry.comThe primary targets for this covalent modification are the thiol groups of cysteine residues in proteins and in the antioxidant molecule glutathione (GSH).acs.orgresearchgate.netsemanticscholar.org

This reaction is often reversible, allowing for a dynamic regulation of protein function. acs.org The formation of glutathione adducts is a key aspect of the intracellular behavior of these prostaglandins; however, these adducts themselves are typically biologically inactive. acs.orgresearchgate.net Therefore, the free, unbound prostaglandin is considered the active form that interacts with target proteins to elicit a cellular response. acs.org

This covalent binding mechanism is central to the inhibition of certain enzymes. For instance, derivatives of Prostaglandin A2 have been shown to inhibit ubiquitin-specific isopeptidases (also known as deubiquitinating enzymes or DUBs). nih.govnih.gov The proposed mechanism involves the Michael addition of a cysteine residue from the enzyme's active site to the electrophilic carbon of the prostaglandin's cyclopentenone ring. nih.gov This covalent modification inhibits the enzyme's ability to remove ubiquitin from substrate proteins, thereby affecting the ubiquitin-proteasome system. nih.govacs.org The potency of this inhibition can be influenced by modifications to the prostaglandin structure, with studies on halogenated PGA2 analogues indicating that different substitutions can enhance inhibitory activity against isopeptidases. nih.govnih.gov

Modulation of Enzymatic Activities (e.g., p38α-kinase, Src-kinase, Topoisomerase IIα, Prostaglandin Reductase 2)Prostaglandin A2 and its derivatives can directly modulate the activity of several key enzymes involved in cellular signaling and regulation. Research has demonstrated that the closely related Prostaglandin A2 can inhibit multiple enzymes that are relevant in cancer processes.mdpi.comresearchgate.net

Specifically, Prostaglandin A2 has been shown to inhibit p38α mitogen-activated protein kinase (p38α-kinase), Src-kinase, and topoisomerase IIα. mdpi.comresearchgate.net p38α-kinase is a key component of the MAPK signaling pathway, which regulates processes like cell growth and apoptosis. mdpi.com Src-kinase is a non-receptor tyrosine kinase involved in cell proliferation and migration. elifesciences.orghaematologica.org Topoisomerase IIα is an enzyme critical for managing DNA topology during replication and transcription, and it is a common target for anti-cancer drugs. nih.govfrontiersin.org The inhibition of these enzymes by PGA2 suggests a mechanism by which it can influence fundamental cellular processes. mdpi.com

| Enzyme | Concentration | % Inhibition | Reference |

|---|---|---|---|

| p38α-kinase | 2.5 µM | 49% | mdpi.comresearchgate.net |

| Src-kinase | 2.5 µM | 59% | mdpi.comresearchgate.net |

| Topoisomerase IIα | 10 µM | 64% | mdpi.comresearchgate.net |

Furthermore, Prostaglandin Reductase 2 (PGR2) is an enzyme involved in the metabolic inactivation of prostaglandins. While direct modulation of PGR2 by PGA2 methyl ester is not extensively detailed, this enzyme is a critical part of the broader prostaglandin lifecycle, responsible for their degradation. mdpi.com

Receptor-Independent Signaling MechanismsThe biological activities of many cyclopentenone prostaglandins are often independent of interactions with classical G protein-coupled prostaglandin receptors.acs.orgresearchgate.netInstead, this compound can initiate signaling cascades through the direct covalent modification of intracellular proteins, as described in the Michael addition mechanism.semanticscholar.org

This receptor-independent signaling is a crucial aspect of its mechanism of action. By forming adducts with key signaling proteins, such as kinases or transcription factors, PGA2 methyl ester can directly alter their function. semanticscholar.orgmdpi.com For example, the covalent modification of cysteine residues within the DNA-binding domain of transcription factors can inhibit their ability to bind to DNA, thereby modulating gene expression. semanticscholar.org This direct interaction with a variety of cellular proteins allows PGA2 methyl ester to exert pleiotropic effects, influencing multiple signaling pathways simultaneously without the need for a specific cell surface receptor. frontiersin.orgsemanticscholar.org This mode of action provides a direct link between the chemical reactivity of the molecule and its biological effects.

Engagement with Intracellular Signaling Pathways

Prostaglandin A2 (PGA2) methyl ester, a cyclopentenone prostaglandin, exerts its biological effects by modulating a complex network of intracellular signaling pathways. These interactions can influence cellular processes ranging from proliferation and apoptosis to inflammation and oxidative stress responses. The following sections detail the mechanistic investigations into how PGA2 methyl ester engages with key signaling cascades.

Crosstalk with Epidermal Growth Factor Receptor (EGFR) and Downstream Cascades (e.g., MAPK, PI3-K, cAMP/PKA)

While direct studies on Prostaglandin A2 (PGA2) methyl ester's interaction with the Epidermal Growth Factor Receptor (EGFR) pathway are limited, extensive research on the closely related Prostaglandin E2 (PGE2) provides a framework for understanding this potential crosstalk. PGE2 has been shown to transactivate the EGFR, initiating a cascade of downstream signaling events that are crucial in both normal physiological processes and pathological conditions like cancer. nih.govmdpi.com This transactivation can occur through different mechanisms, including the activation of intracellular kinases like c-Src and protein kinase A (PKA), which then phosphorylate the EGFR. mdpi.com

Upon activation, EGFR triggers several downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3-K)/Akt pathways. nih.gov The MAPK pathway, which includes ERK1/2, is a central regulator of cell proliferation, and its activation by PGE2 has been linked to increased cell growth in various cancer models. mdpi.com Similarly, the PI3-K/Akt pathway plays a critical role in cell survival and proliferation. nih.gov

Furthermore, some prostaglandin receptors, particularly EP2 and EP4 which are activated by PGE2, are coupled to G-proteins that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA). nih.govphysiology.orgnih.gov The cAMP/PKA pathway can, in turn, influence cell proliferation and other cellular functions. nih.govnih.gov In some cellular contexts, the signaling from EP receptors can converge with the EGFR pathway, leading to a synergistic amplification of downstream signals that promote cell growth and invasion. nih.govmdpi.comnih.gov For instance, PGE2-induced activation of the cAMP/PKA pathway can lead to the transactivation of EGFR. mdpi.com

The table below summarizes the key signaling components and their roles in the context of prostaglandin-mediated EGFR pathway activation.

| Pathway Component | Role in Prostaglandin-Mediated Signaling | Supporting Evidence |

| EGFR | Transactivated by prostaglandins, leading to downstream signaling. | PGE2 has been shown to induce EGFR phosphorylation. nih.govmdpi.com |

| MAPK (ERK1/2) | Activated downstream of EGFR, promoting cell proliferation. | Inhibition of EGFR blocks PGE2-induced ERK activation. mdpi.com |

| PI3-K/Akt | Activated by EGFR, promoting cell survival and proliferation. | PGE2 activates the PI3-K/Akt pathway. nih.gov |

| cAMP/PKA | Activated by certain prostaglandin receptors, can lead to EGFR transactivation and modulate cell growth. | PGE2 increases cAMP levels and PKA activation. nih.govphysiology.orgnih.gov |

Induction of Oxidative Burst and Reactive Oxygen Species (ROS) Production

Prostaglandin A2 (PGA2) has been identified as a potent inducer of an oxidative burst, which is characterized by the rapid and substantial production of reactive oxygen species (ROS). researchgate.netoak.go.kr This phenomenon has been notably observed in the brown alga Laminaria digitata, where PGA2 triggers a more powerful oxidative burst than most other chemical elicitors. researchgate.netoak.go.kr The response is dose-dependent, indicating a direct relationship between the concentration of PGA2 and the intensity of the oxidative burst. researchgate.netoak.go.kr

Interestingly, the mechanism of ROS production induced by PGA2 in Laminaria appears to be distinct from the classical NADPH oxidase-dependent pathway, as it is not inhibited by diphenylene iodonium, a known inhibitor of NADPH oxidase. researchgate.netoak.go.kr This suggests the involvement of an alternative enzymatic source or a direct chemical interaction leading to ROS generation. researchgate.netoak.go.kr

ROS, including superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can have dual roles in cells. nih.gov At low to moderate levels, they function as signaling molecules in various cellular processes. However, at high concentrations, they can cause significant damage to cellular components such as lipids, proteins, and DNA, a state known as oxidative stress. nih.gov The generation of ROS is a key feature of inflammatory responses and can be triggered by various stimuli. nih.govahajournals.org In the context of prostaglandins, PGE2 has also been shown to induce ROS formation through the activation of NADPH oxidase and effects on mitochondria, contributing to vascular oxidative stress. ahajournals.org

The following table outlines the key findings related to PGA2-induced oxidative burst.

| Observation | Organism/System | Key Finding |

| Potent Oxidative Burst | Laminaria digitata (brown alga) | PGA2 triggers a strong, dose-dependent production of ROS. researchgate.netoak.go.kr |

| Mechanism | Laminaria digitata | The oxidative burst is not inhibited by diphenylene iodonium, suggesting a non-NADPH oxidase source. researchgate.netoak.go.kr |

| Cellular Impact | General | High levels of ROS can lead to oxidative stress and damage to cellular macromolecules. nih.gov |

Activation of Transcription Factors (e.g., p53, Nrf2)

Prostaglandin A2 (PGA2) can modulate the activity of critical transcription factors, including the tumor suppressor p53 and the master regulator of the antioxidant response, Nrf2.

Activation of p53:

PGA2 has been shown to induce apoptosis (programmed cell death) in various cancer cells, and this process can be dependent on the p53 protein. nih.gov In human colon carcinoma HCT116 cells, PGA2 treatment leads to the phosphorylation of p53 and the transcriptional induction of several of its target genes, such as p21WAF1, PUMA, BAX, NOXA, and DR5. nih.gov The induction of DR5 (Death Receptor 5), a key component of the extrinsic apoptotic pathway, appears to be particularly crucial for PGA2-induced apoptosis in these cells. nih.gov

Furthermore, the activation of p53 by PGA2 can be mediated by the DNA-activated protein kinase (DNA-PK). nih.gov Inhibition of DNA-PK has been shown to suppress the PGA2-induced phosphorylation of p53 and subsequent apoptosis. nih.gov This suggests that PGA2 may directly or indirectly cause DNA damage, leading to the activation of the DNA-PK/p53 signaling axis.

Activation of Nrf2:

PGA2 is also known to be an activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). mdpi.comsemanticscholar.orgnih.gov Nrf2 is a key regulator of cellular defense against oxidative and electrophilic stress. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. researchgate.net Electrophilic compounds, including certain prostaglandins, can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. nih.govresearchgate.net

PGA2 is classified as a Class IV Nrf2 inducer, meaning it can activate Nrf2 independently of the key cysteine residues Cys151, Cys273, and Cys288 on Keap1 that are targeted by many other inducers. mdpi.comsemanticscholar.org Once activated, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes. researchgate.net The activation of Nrf2 by PGA2 is part of a cellular mechanism to counteract the oxidative stress that can be induced by this prostaglandin. nih.gov

The table below summarizes the interaction of PGA2 with these transcription factors.

| Transcription Factor | Effect of PGA2 | Downstream Consequences |

| p53 | Induces phosphorylation and activation. nih.gov | Upregulation of target genes (e.g., DR5), leading to apoptosis. nih.gov |

| Nrf2 | Induces activation, independent of key Keap1 cysteine residues. mdpi.comsemanticscholar.org | Upregulation of antioxidant and cytoprotective genes to combat oxidative stress. nih.govresearchgate.net |

Role in Preclinical Biological Models and Pathophysiological Processes

Research in Anti-proliferative and Anti-tumor Contexts

Prostaglandins (B1171923) of the A and J series are known to accumulate in the nuclei of cancer cells and suppress their proliferation. nih.gov The synthetic analog, 16,16-dimethyl Prostaglandin (B15479496) A2 methyl ester, has demonstrated notable anti-tumor effects in preclinical studies. Daily treatment of mice with this compound delayed the appearance of tumors, inhibited their growth, and increased survival time by 15-35%. lipidbank.jp In a similar vein, another synthetic anti-cancer prostaglandin, Δ7-PGA1 methyl ester, has been shown to increase the mRNA levels for the cyclin-dependent kinase inhibitor p21 in human leukemia HL-60 cells. nih.gov This induction of p21 was linked to the accumulation of hypophosphorylated retinoblastoma protein and the suppression of c-myc gene expression, suggesting a p53-independent pathway for inhibiting cancer cell growth. nih.gov

Interactive Table:

Research Findings on Prostaglandin Analogs in Cancer Models| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 16,16-dimethyl Prostaglandin A2 methyl ester | Mice with tumors | Delayed tumor appearance, inhibited tumor growth, increased survival time. lipidbank.jp | lipidbank.jp |

| Δ7-PGA1 methyl ester | Human leukemia HL-60 cells | Increased p21 mRNA, accumulation of hypophosphorylated retinoblastoma protein, suppression of c-myc expression. nih.gov | nih.gov |

In studies involving human oral squamous carcinoma cells, it has been noted that Prostaglandin E2 (PGE2) can stimulate tumor progression. nih.gov Research has also shown that 16,16-dimethyl Prostaglandin A1 exhibits a dose-dependent inhibition of growth in these cells. lipidbank.jp

Furthermore, Prostaglandin A2 has demonstrated cytotoxic activity against breast (MDA-MB-213) and lung (A549) cancer cell lines. researchgate.netnih.govmdpi.com The half-maximal inhibitory concentration (IC50) was determined to be 16.46 and 25.20 μg/mL for breast and lung cancer cell lines, respectively. researchgate.netnih.govmdpi.com Molecular studies accompanying these findings suggest that Prostaglandin A2 may inhibit enzymes such as p38α-kinase, Src-kinase, and topoisomerase IIα. researchgate.netnih.gov

Research in Antiviral and Immune Modulation

The antiviral properties of prostaglandin A compounds have been a significant area of investigation. A synthetic analog of PGA2, 16,16-dimethyl-PGA2 methyl ester, has been shown to suppress the replication of influenza A virus in mice. scielo.brscielo.br Specifically, a daily infusion of this compound increased the survival rate of mice infected with influenza A virus by 40%. lipidbank.jpcaymanchem.comlabchem.com.my This antiviral activity is thought to be associated with specific alterations in the synthesis or maturation of viral proteins. scielo.brscielo.br

Prostaglandins of the A series have also been found to potently inhibit the replication of the Sendai virus. scielo.brscielo.br In cultured African green monkey kidney cells, 16,16-dimethyl PGA2 inhibited the proliferation of the Sendai virus by over 90% at a concentration of 4 µg/ml. caymanchem.comlabchem.com.my The mechanism of this antiviral action in Sendai virus-infected cells has been linked to the inhibition of virus protein glycosylation. scielo.br

Interactive Table:

Antiviral Activity of Prostaglandin A2 Analogs| Compound | Virus | Model System | Key Findings | Reference |

|---|---|---|---|---|

| 16,16-dimethyl-PGA2 methyl ester | Influenza A virus | Mice | Increased survival rate by 40%. lipidbank.jpcaymanchem.comlabchem.com.my | lipidbank.jpcaymanchem.comlabchem.com.my |

Modulation of Neural and Neurotransmitter Systems

Recent research has shed light on the interaction of prostaglandins with neural systems, particularly with γ-aminobutyric acid (GABA) type A receptors (GABAARs), the major inhibitory neurotransmitter receptors in the brain. univie.ac.at Studies have revealed that the (15R)-epimer of Prostaglandin A2 can significantly reduce GABA-induced currents through GABAARs, while its (15S)-epimer shows no significant effect. univie.ac.at This stereoselective modulation suggests that (15R)-PGA2 could serve as a novel scaffold for developing selective GABAAR modulators. univie.ac.at

While direct studies on this compound in narcolepsy models are not extensively documented, the broader family of prostaglandins, specifically Prostaglandin D2, is known to be a sleep-inducing compound. lipidbank.jp This highlights the diverse roles of prostaglandins within the central nervous system. Further research is needed to elucidate the specific effects of this compound on sleep regulation and its potential relevance to conditions like narcolepsy.

Influence on Lipid Metabolism and Eicosanoid Biosynthesis Pathways

This compound is intrinsically linked to lipid metabolism as a derivative of the eicosanoid family. Eicosanoids are oxygenated metabolites of C20 polyunsaturated fatty acids, and their biosynthesis is initiated by the release of arachidonic acid from membrane phospholipids, a step catalyzed by phospholipase A2 (PLA2) enzymes. nih.govtandfonline.com This release is considered the rate-limiting step in prostaglandin biosynthesis. nih.gov

Following its release, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form prostaglandin H2 (PGH2). lipidbank.jpnih.gov This intermediate is then converted by specific synthases into various prostaglandins, including Prostaglandin E2 (PGE2). lipidbank.jpnih.gov Prostaglandin A2 can be produced through the non-enzymatic degradation of PGE2. lipidbank.jp The expression of COX-2 is often induced during inflammation and in various pathological states, including cancer. lipidbank.jpresearchgate.net

In the context of cancer, particularly non-small cell lung cancer, there is frequent co-expression of genes for COX-2 and PGE2 receptors, along with PGE2 synthesis. researchgate.net Similarly, in breast cancer, fibroblasts, especially under the influence of inflammatory mediators, are a significant source of PGE2 production. nih.gov This highlights the intricate relationship between the eicosanoid biosynthesis pathway and cancer pathophysiology.

Investigation in Diverse Biological Systems

The biological significance of prostaglandins extends beyond mammalian systems into the realms of insect and marine biology. In insects, prostaglandins and other eicosanoids are crucial mediators of various physiological processes, including immunity. frontiersin.orgnih.govresearchgate.netscienceopen.com The biosynthesis pathway in insects differs from that in vertebrates; arachidonic acid is oxidized by a specific peroxidase called peroxinectin to produce PGH2, which is then isomerized into cell-specific prostaglandins. frontiersin.orgresearchgate.net Eicosanoids act as downstream signals in the insect immune response, and inhibition of their signaling leads to significant immunosuppression. frontiersin.orgresearchgate.net

In the marine environment, prostaglandins have been discovered in various organisms, including the gorgonian-type coral Plexaura homomalla, which is a natural source of 15-epi-prostaglandin A2 and its acetate (B1210297) methyl ester. nih.govscielo.br These compounds are thought to play a role in defense mechanisms. nih.govresearchgate.net For instance, while (15R)-PGA2 can deter fish from feeding, its acetoxy methyl ester form does not show the same repellent effect when delivered orally. nih.govmdpi.com Furthermore, in the red alga Chondrus crispus, pathogen challenge leads to the metabolism of polyunsaturated fatty acids into molecules with mass fragmentation patterns similar to prostaglandins, and treatment with methyl jasmonate can induce the production of PGA2. nih.govnih.gov In the brown alga Laminaria digitata, Prostaglandin A2 has been shown to trigger a strong oxidative burst, a key defense response. researchgate.net

Metabolism and Transport Mechanisms of Prostaglandin A2 Methyl Ester

Enzymatic Hydrolysis and Inactivation Pathways

The metabolic fate of Prostaglandin (B15479496) A2 methyl ester is significantly influenced by enzymatic activities that hydrolyze its ester linkage and modify its core structure, leading to its inactivation.

Esterases and Lysophospholipase A2: The primary step in the metabolism of Prostaglandin A2 methyl ester is the hydrolysis of its methyl ester group to yield the free acid, Prostaglandin A2. This reaction is catalyzed by various non-specific esterases present in tissues and circulation. Research on analogous prostaglandin esters, such as prostaglandin glycerol (B35011) esters (PG-Gs), has highlighted the role of specific hydrolases. For instance, lysophospholipase A2 (LYPLA2) has been identified as a major enzyme responsible for the hydrolysis of PG-Gs in human cancer cells. nih.gov While direct studies on PGA2 methyl ester are limited, the principle of ester hydrolysis by cellular esterases is a well-established metabolic pathway. The conversion to the free acid is a critical step, as the biological activity of many prostaglandins (B1171923) is dependent on the free carboxylate group for receptor binding and signaling.

Role of Specific Prostaglandin Transporters

The movement of prostaglandins, including Prostaglandin A2 and its metabolites, across cell membranes is not solely dependent on passive diffusion. Specific transporters play a crucial role in their cellular uptake, which is often a prerequisite for their intracellular metabolism and inactivation.

Prostaglandin Transporter (PGT): The prostaglandin transporter (PGT), also known as SLCO2A1, is a key carrier protein that mediates the uptake of various prostaglandins from the extracellular space into the cell. annualreviews.orgwikipedia.orgnih.gov PGT exhibits high affinity for prostaglandins such as PGE2 and PGF2α. annualreviews.orgnih.gov Although direct transport studies with this compound are not extensively documented, the structural similarities suggest that its hydrolyzed form, PGA2, would be a substrate for PGT. The transporter facilitates the removal of prostaglandins from the circulation, particularly in tissues with high PGT expression like the lungs, thus contributing to their systemic clearance. annualreviews.org The uptake mediated by PGT is a critical step in the "two-step model" of prostaglandin signal termination, where prostaglandins are first transported into the cell and then rapidly metabolized by intracellular enzymes like 15-PGDH. nih.govresearchgate.net The affinity of various prostanoids for PGT has been studied, revealing that modifications to the prostaglandin structure can significantly alter transport efficiency. nih.gov For instance, neutralization of the carboxylate group, as in the methyl ester form, substantially reduces affinity for PGT, indicating that hydrolysis to the free acid is likely necessary for efficient transport. nih.gov

Table 1: PGT Substrate Affinity and Transport Characteristics This table is interactive. You can sort and filter the data.

| Prostanoid | PGT Affinity (Ki, nM) | Transport Rate Relative to PGE2 | Key Structural Features for PGT Recognition |

|---|---|---|---|

| PGE2 | 49-50 nih.gov | 100% nih.gov | Free carboxylate group, 15(S)-OH group nih.gov |

| PGF2α | 49-50 nih.gov | High annualreviews.org | Free carboxylate group, 15(S)-OH group nih.gov |

| PGD2 | High affinity annualreviews.org | N/A | Free carboxylate group, 15(S)-OH group nih.gov |

| PGH2 | 29-39 nih.gov | Not transported nih.gov | Bicycloendoperoxide structure nih.gov |

| Isoprostane B-iso-PGF2α | N/A | ~13% nih.gov | Isomerized ring structure nih.gov |

| Prostanoids with neutralized carboxylate group | >700 nih.gov | Substantially reduced | Esterified or amidated carboxylate group nih.gov |

| Prostanoids with 15(R)-OH or 15-keto group | >700 nih.gov | Substantially reduced | Altered stereochemistry or oxidation at C15 nih.gov |

Comparative Metabolic Stability of Methyl Ester Derivatives

The esterification of the carboxyl group of prostaglandins, such as in this compound, is a common chemical modification that can significantly alter their metabolic stability and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of Prostaglandin A2 Methyl Ester and Its Analogs

Influence of Stereochemical Configuration on Biological Potency and Selectivity (e.g., 15R vs. 15S epimers)

The stereochemistry at the C-15 position of the prostaglandin (B15479496) scaffold is a critical determinant of biological activity. Naturally occurring prostaglandins (B1171923) in mammals typically possess the 15S configuration, and this stereoisomer is often associated with potent biological effects. Conversely, the 15R epimer, sometimes referred to as epi-prostaglandin, generally exhibits significantly reduced or different activity.

A recent study highlighted the differential effects of the C-15 epimers of Prostaglandin A2 on GABAA receptors. The research demonstrated that (15R)-PGA2 was capable of significantly reducing GABA-induced currents, whereas its (15S)-PGA2 counterpart showed no significant effect. univie.ac.at This finding suggests that the stereochemical arrangement at C-15 dictates the molecule's ability to interact with and modulate this specific ion channel, pointing towards a potential role for (15R)-PGA2 as a basis for developing selective GABAA receptor modulators. univie.ac.at

This disparity in activity between C-15 epimers is not unique to the PGA series. Studies on analogous prostaglandin E2 (PGE2) methyl esters have also revealed profound differences in their biological actions. For instance, in a study comparing the effects of methylated PGE2 analogs on gastric acid secretion, both 15(R)-15-methyl PGE2 methyl ester and 15(S)-15-methyl PGE2 methyl ester were found to be potent inhibitors. nih.gov However, the (15S) analog was associated with side effects like abdominal discomfort and diarrhea at higher doses, indicating a different pharmacological profile compared to the (15R) epimer. nih.gov Similarly, another study on an unnatural prostaglandin analog, ent-11-epi-15-epi PGE2 methyl ester, found that it acted as a competitive antagonist to PGE2 and PGF2α, in contrast to the agonist activity of the natural prostaglandin. nih.gov

The coral Plexaura homomalla is a notable natural source of (15R)-prostaglandin A2 derivatives, including its acetate (B1210297) methyl ester. univie.ac.at The presence of the 15R configuration in these marine organisms, which is opposite to that found in mammals, underscores the stereochemical diversity and potentially distinct biological roles of these compounds in different biological systems. univie.ac.at

Table 1: Comparison of Biological Activity of Prostaglandin C-15 Epimers

| Compound | Biological System/Assay | Observed Effect | Reference |

| (15R)-Prostaglandin A2 | GABAA Receptors | Significant reduction of GABA-induced currents | univie.ac.at |

| (15S)-Prostaglandin A2 | GABAA Receptors | No significant effect | univie.ac.at |

| 15(R)-15-methyl PGE2 methyl ester | Human Gastric Secretion (Pentagastrin-stimulated) | Potent and prolonged inhibition of acid and pepsin secretion | nih.gov |

| 15(S)-15-methyl PGE2 methyl ester | Human Gastric Secretion (Pentagastrin-stimulated) | Potent and prolonged inhibition of acid and pepsin secretion; associated with side effects at higher doses | nih.gov |

| ent-11-epi-15-epi PGE2 methyl ester | Isolated Guinea Pig Ileum | Contractile activity; competitive antagonist to PGE2 and PGF2α | nih.gov |

Investigation of Functional Group Modifications and their Impact on Receptor Binding and Activity

Modifications of the functional groups on the Prostaglandin A2 methyl ester scaffold have been explored to enhance potency, selectivity, and metabolic stability. These alterations can significantly influence the compound's interaction with its biological targets.

The esterification of the C-1 carboxyl group to a methyl ester is a common modification. While many prostaglandin receptors show a preference for a free carboxylic acid for optimal binding, methyl ester derivatives are often rapidly cleaved by endogenous esterases in vivo to the active free acid. annualreviews.org This modification can improve the pharmacokinetic properties of the parent compound.

Alterations to the side chains of the prostaglandin molecule also have a profound impact on activity. For example, the introduction of two methyl groups at the C-16 position has been shown to confer interesting biological properties. Specifically, 16,16-dimethyl this compound demonstrated an ability to increase the survival rate in mice infected with the influenza A virus. lipidbank.jp

Further modifications, such as the introduction of a cross-conjugated dienone system and various substituents, have been investigated for their cytotoxic potential. In a study on marine prostanoid analogues, which share the cyclopentenone core of PGA2, the replacement of the omega side-chain with a 1-hydroxyphenyl-butyl moiety resulted in new prostanoids with good cytotoxic activities. researchgate.net A further modification, shortening the alpha side-chain and incorporating a simple phenyl ester, led to a dramatic increase in cytotoxicity. researchgate.net

The nature of the ester at the C-1 position can also influence receptor binding and selectivity. It has been noted that modifications in the second extracellular loop of the EP3 receptor can lead to an increased affinity for prostanoid compounds with a C-1 methyl ester, while maintaining wild-type affinities for the corresponding free acids. annualreviews.org This suggests that the ester group can directly interact with the receptor and that this interaction is sensitive to the receptor's specific amino acid sequence. annualreviews.org

Table 2: Impact of Functional Group Modifications on the Biological Activity of Prostaglandin A2 Analogs

| Compound/Modification | Biological Activity/Finding | Reference |

| 16,16-dimethyl this compound | Increased survival in influenza A virus-infected mice. | lipidbank.jp |

| Brominated cross-conjugated dienone prostanoid analogues with 1-hydroxyphenyl-butyl ω-chain | Good cytotoxicities. | researchgate.net |

| Prostanoid analogues with a shorter α-chain bearing a phenyl ester | Dramatically increased cytotoxicity. | researchgate.net |

| C-1 Methyl Ester | Can be rapidly cleaved to the active free acid in vivo; may show altered receptor affinity depending on receptor subtype. | annualreviews.org |

Advanced Analytical Methodologies for the Characterization and Quantification of Prostaglandin A2 Methyl Ester in Research

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Analysis

Chromatographic methods are fundamental for the separation of PGA2 methyl ester from complex mixtures, including other prostaglandin (B15479496) isomers and metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in the reversed-phase mode, is a powerful tool for the separation of prostaglandins (B1171923). For the analysis of prostaglandin methyl esters, including PGA2 methyl ester, various stationary and mobile phases are utilized to achieve optimal resolution. The separation of synthetic structural analogs of natural prostaglandins such as PGA2 has been successfully performed using reversed-phase columns like Ultrasphere ODS (5 µm). researchgate.net The choice of mobile phase, often a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.75% acetic acid or a phosphate (B84403) buffer), is critical for achieving the desired separation. researchgate.net Ion-exchange liquid chromatography has also been shown to effectively separate the closely related PGA2 and PGB2, which can be challenging with other methods. nih.gov

Methyl ester derivatives of prostaglandins generally exhibit better chromatographic and mass spectrometric characteristics compared to their non-derivatized forms, making them more suitable for analysis in biological samples. researchgate.net Chiral HPLC methods have also been developed to separate enantiomeric forms of prostaglandins, which is crucial for studying their stereospecific synthesis and biological activities. mdpi.com

Interactive Table 1: HPLC Parameters for Prostaglandin Analysis

| Parameter | Description | Example | Reference |

| Column | Stationary phase for separation | Ultrasphere ODS (5 µm) | researchgate.net |

| Chiralcel OJ-RH | mdpi.com | ||

| Triethylaminoethyl cellulose | nih.gov | ||

| Mobile Phase | Solvent system to elute the analyte | Methanol: 0.75% acetic acid | researchgate.net |

| Acetonitrile:Methanol:Water (pH=4) | mdpi.com | ||

| Detection | Method for visualizing the analyte | Diode Array Detection | researchgate.net |

| UV Absorbance (210 nm) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Prostaglandins, including PGA2 methyl ester, are not inherently volatile and require chemical derivatization prior to GC-MS analysis. nih.gov A common derivatization strategy involves the conversion of the ketone groups to methoximes (MO) and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govemich.edu The methyl ester form of the prostaglandin is often prepared first to improve its volatility. emich.edu

The derivatized PGA2 methyl ester can then be separated on a capillary GC column and detected by a mass spectrometer. The electron impact mass spectra of these derivatives produce characteristic fragment ions that allow for reliable quantification and structural confirmation. nih.gov For instance, the analysis of methoxime and silyl (B83357) derivatives of prostaglandin methyl esters can be performed using a capillary column such as a VF-5 ms. emich.edu

Spectroscopic Techniques (e.g., NMR, LC-MS) for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural confirmation and sensitive quantification of PGA2 methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been used to characterize prostaglandins and their derivatives. The ¹³C NMR spectrum of PGA2 methyl ester in CDCl₃ solution shows distinct resonances for each carbon atom, which are sensitive to the molecule's stereochemistry and conformation. pnas.org The chemical shifts of the cyclopentenone and vinyl carbons are particularly informative for structural assignment. pnas.org

Interactive Table 2: ¹³C NMR Chemical Shifts for Prostaglandin A2 Methyl Ester

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Reference |

| 1 | 173.8 | pnas.org |

| 2 | 33.3 | pnas.org |

| 3 | 24.8 | pnas.org |

| 4 | 26.5 | pnas.org |

| 5 | 129.2 | pnas.org |

| 6 | 126.6 | pnas.org |

| 7 | 26.9 | pnas.org |

| 8 | 53.6 | pnas.org |

| 9 | 210.3 | pnas.org |

| 10 | 139.7 | pnas.org |

| 11 | 155.0 | pnas.org |

| 12 | 52.1 | pnas.org |

| 13 | 135.2 | pnas.org |

| 14 | 126.6 | pnas.org |

| 15 | 72.8 | pnas.org |

| 16 | 37.2 | pnas.org |

| 17 | 25.1 | pnas.org |

| 18 | 31.8 | pnas.org |

| 19 | 22.6 | pnas.org |

| 20 | 14.0 | pnas.org |

| OCH₃ | 51.4 | pnas.org |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), combines the separation power of HPLC with the sensitivity and specificity of mass spectrometric detection. This technique is widely used for the quantification of prostaglandins in biological fluids. tandfonline.comtandfonline.comnih.gov For the analysis of PGA2 methyl ester, a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode offers high selectivity and low detection limits. tandfonline.com

The analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode for prostaglandins. uzh.ch The MRM transitions from the precursor ion (the deprotonated molecule, [M-H]⁻) to specific product ions are monitored for quantification. While specific MRM transitions for PGA2 methyl ester are established based on its structure, data from closely related prostaglandins like PGE2 (m/z 351.2 → 271.2) can provide a basis for method development. The methyl ester derivative itself can also be analyzed, often showing improved chromatographic behavior. researchgate.net

Stable Isotope Dilution Methods in Quantitative Analysis

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for the accurate quantification of endogenous compounds in complex biological samples. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. niph.go.jp For PGA2, a deuterated analog such as Prostaglandin A2-d₄ (PGA2-d₄) can be used. medchemexpress.comisotope.comisotope.com

The internal standard co-elutes with the endogenous analyte during chromatography and is distinguished by the mass spectrometer due to its mass difference. The ratio of the signal from the endogenous analyte to that of the internal standard is used to calculate the concentration of the analyte, correcting for any sample loss during extraction and purification, as well as for matrix effects during ionization. niph.go.jpresearchgate.net This approach has been successfully applied to the quantification of various prostaglandins and their metabolites in biological matrices with high precision and accuracy. researchgate.net

Future Research Directions and Emerging Paradigms

Elucidation of Undiscovered Molecular Targets and Downstream Effectors

A primary objective for future research is the comprehensive identification of the molecular targets of Prostaglandin (B15479496) A2 methyl ester and the subsequent signaling cascades it modulates. While PGA2 is known to affect the cell cycle in NIH 3T3 cells by inhibiting cyclin-dependent kinases and to stabilize transcripts for the tumor suppressor SMAR1, the precise binding partners and downstream effectors are not fully cataloged. glpbio.com The chemical properties of prostaglandins (B1171923) with a cross-conjugated dienone unit, like PGA2, suggest they react specifically with thiol nucleophiles such as glutathione (B108866), hinting at a mechanism involving covalent interaction with cysteine residues on target proteins. acs.org

Future investigations are expected to leverage advanced techniques to map these interactions with greater precision.

Chemical Proteomics : This approach can be instrumental in identifying direct protein targets. By using a tagged version of PGA2 methyl ester as a probe, researchers can pull down interacting proteins from cell lysates for identification by mass spectrometry. rsc.org This technique has been successfully used to identify the prostaglandin termination enzyme PTGR2 as a key target of other natural compounds, providing a template for its application in PGA2 methyl ester research. rsc.org

Allosteric Site Discovery : Research on related prostaglandins, such as 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), has revealed novel allosteric regulatory mechanisms on enzymes like human soluble epoxide hydrolase (hsEH). nih.gov Future studies should investigate whether PGA2 methyl ester can act as an allosteric modulator of previously unknown targets, opening new avenues for drug design. nih.gov

Signaling Pathway Analysis : Once primary targets are identified, elucidating the downstream effects is crucial. This involves studying the modulation of key signaling pathways implicated in cellular processes like inflammation, apoptosis, and proliferation. nih.govfrontiersin.org Given that various prostaglandin receptors (EP, DP, FP) trigger distinct intracellular signaling cascades, a key research question is whether PGA2 methyl ester interacts with these known receptors or bypasses them to act on novel targets. frontiersin.orgnih.gov

Development of Novel Synthetic Strategies for Structural Diversification

The generation of a library of structurally diverse analogs of Prostaglandin A2 methyl ester is essential for establishing structure-activity relationships (SAR) and optimizing therapeutic properties. While classical methods like the Corey synthesis have been foundational, emerging strategies offer more efficient and flexible access to novel prostaglandin derivatives. mdpi.comrsc.org

Recent advances in synthetic organic chemistry provide powerful tools for this purpose. rsc.orgunivie.ac.at A key focus is the development of strategies that allow for the stereo-controlled and regioselective introduction of various functional groups. univie.ac.at For instance, the synthesis of C-10 halogenated and C-12 oxygenated PGA2 analogues demonstrates a pathway for creating novel derivatives from the natural product isolated from the gorgonian Plexaura homomalla. nih.gov

Below is a table summarizing some emerging synthetic strategies applicable to the diversification of prostaglandin analogs.

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

| Transition Metal Catalysis | Utilizes metals like palladium or nickel to catalyze key bond-forming reactions. purdue.edu | High efficiency, scalability, and ability to create complex stereocenters. | A concise total synthesis of a prostaglandin D2 metabolite was achieved using a nickel-catalyzed dicarbofunctionalization and a palladium-catalyzed carbonylative oxaspirolactonization. purdue.edu |

| Cross-Metathesis (CM) | An olefin metathesis reaction used to form new carbon-carbon double bonds, particularly for side-chain installation. univie.ac.at | Provides high (E)-selectivity for the C13–C14 double bond and serves as a general strategy for various prostaglandin analogues. univie.ac.at | Successfully applied for the flexible synthesis of prostacyclin analogues, demonstrating its utility for generating structural diversity. univie.ac.at |

| Enzyme-Catalyzed Reactions | Employs enzymes for highly enantioselective reactions or for the resolution of racemic mixtures at different synthetic stages. mdpi.com | High stereocontrol, mild reaction conditions. | Used to obtain enantiopure compounds in the synthesis of Corey-lactones, which are key intermediates for prostaglandins. mdpi.com |

| Ring-Closing Metathesis (RCM) | Used to synthesize prostaglandin lactones, which can be more active prodrugs than the parent compounds. mdpi.com | Efficient synthesis of macrolactones with diverse ring sizes and functionalities. | Successfully used to synthesize PGE2-1,15-lactone and other analogs with modified side chains. mdpi.com |

These advanced synthetic methods will enable the creation of novel PGA2 methyl ester analogs with potentially improved stability, target specificity, and therapeutic efficacy.

Application of Omics Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the biological effects of this compound, the application of "omics" technologies is indispensable. d-nb.info These high-throughput methods allow for the simultaneous measurement of thousands of molecular species, providing a comprehensive snapshot of cellular states and responses. shimadzu.comresearchgate.net Integrating these technologies can reveal novel mechanisms of action, identify biomarkers of response, and uncover unexpected biological roles. dovepress.com

Metabolomics : This involves the comprehensive analysis of metabolites in a biological system. shimadzu.com By comparing the metabolomic profiles of cells or tissues before and after treatment with PGA2 methyl ester, researchers can identify perturbed metabolic pathways, such as arachidonic acid or glycerophospholipid metabolism. dovepress.com This can provide direct insights into the compound's functional effects and help in biomarker discovery. shimadzu.comcreative-proteomics.com

Proteomics : Beyond identifying single-protein targets, quantitative proteomics can reveal global changes in protein expression and post-translational modifications following treatment with PGA2 methyl ester. This can help map the downstream signaling networks and cellular machinery affected by the compound. researchgate.net

Lipidomics : As a lipid mediator itself, the study of PGA2 methyl ester is a natural fit for lipidomics, which focuses on the global analysis of lipids. creative-proteomics.com Specialized lipidomics services can perform absolute quantification of prostaglandins and related eicosanoids, which is crucial for understanding how PGA2 methyl ester influences the broader network of lipid signaling molecules. creative-proteomics.comcreative-proteomics.com

The table below outlines the potential applications of various omics technologies in the study of this compound.

| Omics Technology | Key Application for PGA2 Methyl Ester Research | Potential Insights |

| Metabolomics | Profiling of small molecule metabolites in response to treatment. shimadzu.com | Identification of affected metabolic pathways (e.g., lipid metabolism), discovery of efficacy and target engagement biomarkers. dovepress.com |

| Chemical Proteomics | Identification of direct protein binding partners using affinity-based probes. rsc.org | Discovery of novel molecular targets and off-targets, validation of covalent binding mechanisms. rsc.org |

| Quantitative Proteomics | Analysis of global changes in protein expression and modification. researchgate.net | Mapping of downstream signaling cascades, understanding of cellular response networks (e.g., inflammation, apoptosis). d-nb.info |

| Lipidomics | Comprehensive measurement of prostaglandins and other lipid species. creative-proteomics.com | Understanding the impact on the eicosanoid pathway, identifying changes in membrane lipid composition, and tracking metabolic fate. creative-proteomics.combioscience.co.uk |

The integration of these omics datasets, often through network pharmacology and systems biology approaches, will be paramount for constructing a comprehensive model of the mechanism of action of this compound. dovepress.com

Exploration in Diverse Biological Systems and Disease Models

The known antitumor and antiviral activities of PGA2 provide a strong rationale for exploring its methyl ester derivative in a wide range of disease models. acs.org Future research should expand from initial cancer cell line studies to more complex in vivo models that can better predict clinical potential. researchgate.net

Oncology : Given that PGA2 induces apoptosis in cell lines like HL-60 and affects cell cycle progression, PGA2 methyl ester should be evaluated in various cancer models. glpbio.comresearchgate.net This includes xenograft and patient-derived organoid models for cancers where related prostaglandins have shown activity.

Neuroinflammation and Neurodegeneration : Prostaglandins like PGE2 are deeply implicated in the pathology of neurodegenerative diseases such as Alzheimer's and multiple sclerosis. nih.govnih.gov Exploring the effect of PGA2 methyl ester in models of these diseases is a promising direction, particularly to determine if it has neuroprotective or anti-inflammatory effects. nih.gov

Inflammatory Diseases : The central role of prostaglandins in inflammation suggests that PGA2 methyl ester could be a modulator of inflammatory responses. mdpi.comnih.gov Its effects should be tested in models of chronic inflammatory conditions, such as inflammatory bowel disease or rheumatoid arthritis.

Marine and Ecological Systems : PGA2 and its derivatives are found in high concentrations in marine organisms like the gorgonian coral Plexaura homomalla, where they are thought to function in chemical defense. semanticscholar.orgresearchgate.net Further ecological studies could uncover novel biological roles in inter-species interactions and provide insights into new therapeutic applications. semanticscholar.org

The following table details potential areas for exploration.

| Disease Area / System | Rationale for Exploration | Potential Disease Models |

| Oncology | PGA2 has known anti-proliferative and pro-apoptotic effects. glpbio.comacs.org | Breast (MDA-MB-231) and lung (A549) cancer cell lines, patient-derived xenografts (PDX). researchgate.net |

| Neurodegeneration | Other prostaglandins (PGE2, PGD2) are key players in neuroinflammation and neuronal cell death. nih.govnih.gov | Animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.gov |

| Inflammatory Disorders | Prostaglandins are potent mediators of inflammation. researchgate.netmdpi.com | Lipopolysaccharide (LPS)-induced inflammation models, collagen-induced arthritis models. nih.gov |

| Virology | Dienone prostaglandins exhibit antiviral activities. acs.org | In vitro viral replication assays (e.g., for influenza A virus). lipidbank.jp |

| Marine Ecology | PGA2 derivatives are natural products in corals, suggesting a defensive role. semanticscholar.orgresearchgate.net | Studies on coral chemical defense, antimicrobial and antifouling assays. semanticscholar.org |

By systematically evaluating this compound in these diverse systems, the scientific community can build a comprehensive profile of its biological activities and fully assess its therapeutic potential.

Q & A

Q. How should Prostaglandin A2 methyl ester (PGA2-ME) be stored and reconstituted for in vitro studies?

PGA2-ME should be stored at -20°C in its supplied methyl acetate solution to maintain stability for ≥2 years. For reconstitution, evaporate the methyl acetate under a nitrogen stream and immediately dissolve the residue in solvents like ethanol, DMSO, or DMF (35–50 mg/mL solubility). For aqueous buffers, dilute the stock solution directly into the buffer (e.g., 1:4 ethanol:PBS pH 7.2 achieves 0.4 mg/mL solubility). Avoid long-term storage of aqueous solutions (>24 hours) .

Q. What experimental controls are essential when assessing PGA2-ME’s biological activity in cell-based assays?

Include vehicle controls (e.g., methyl acetate or ethanol at equivalent dilutions) to rule out solvent effects. Use positive controls specific to the pathway under investigation (e.g., known COX/LOX inhibitors for studies on cardiovascular effects). Dose-response curves (e.g., 1–200 µM) should be validated using standardized protocols, such as ELISA kits for prostaglandin metabolites or fluorometric assays for enzyme activity .

Q. Why is the methyl ester form of prostaglandins often preferred over free acids in ocular studies?

Methyl esterification enhances corneal permeability and prolongs tissue retention due to increased lipophilicity. PGA2-ME exhibits 4–5× higher potency in ocular contraction assays compared to the free acid, as demonstrated in studies using rabbit models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PGA2-ME’s efficacy across different experimental models (e.g., cardiovascular vs. ocular systems)?

Contradictions may arise from tissue-specific metabolic pathways or receptor isoform expression. For example, central administration of PGA2-ME in cardiovascular studies (e.g., rat hypothalamic models) showed partial inhibition using TXA2/PGF2α receptor antagonists, suggesting compensatory pathways. To address this, combine pharmacological inhibitors (e.g., furegrelate for TXA2 synthase) with genetic knockdown models (e.g., siRNA targeting COX-2) to isolate mechanisms .

Q. What methodologies confirm the role of COX/LOX enzymes in PGA2-ME’s pharmacological effects?

Use enzyme activity assays (e.g., fluorometric COX-1/2 or 5-LOX kits) with tissue homogenates treated with PGA2-ME. Quantify downstream metabolites (e.g., TXA2, PGF2α) via LC-MS/MS or ELISA. In ex vivo models, pre-treatment with non-selective COX inhibitors (e.g., indomethacin) or LOX inhibitors (e.g., zileuton) can suppress PGA2-ME-induced effects, as shown in studies on MAP and HR modulation .

Q. How should dose-escalation studies be designed to evaluate PGA2-ME’s dual vasoconstrictive and chronotropic effects?

Employ a crossover design in rodent models, administering PGA2-ME intravenously (1–100 µg/kg) or intracerebroventricularly (0.1–10 µg). Monitor hemodynamic parameters (MAP, HR) continuously via telemetry. Include washout periods to mitigate tachyphylaxis. Data analysis should use mixed-effects models to account for inter-subject variability .

Q. What analytical techniques validate PGA2-ME stability under physiological conditions?

Perform stability assays in simulated biological fluids (e.g., PBS, plasma) at 37°C. Quantify degradation products via HPLC-UV or UPLC-QTOF at 0, 6, 12, and 24 hours. Compare with stability in storage solvents (e.g., DMSO) to establish half-life. For ocular studies, assess corneal retention using fluorescently labeled PGA2-ME in ex vivo models .

Methodological Notes

- Data Contradiction Analysis : When conflicting results emerge (e.g., partial inhibition of cardiovascular effects), use orthogonal approaches like metabolomics to identify unaccounted pathways (e.g., PGE2/PGD2 interplay) .

- Experimental Reproducibility : Standardize animal models (e.g., Sprague-Dawley rats for cardiovascular studies) and report batch-specific PGA2-ME purity (≥98% by HPLC) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.